Nitro Positional Isomerism: 4-Nitro (Para) vs. 3-Nitro (Meta) Substitution in the Furan-Morpholinoethyl Benzamide Series
The 4-nitro (para) substitution in CAS 887214-52-0 is predicted to confer distinct target-binding geometry compared to the 3-nitro (meta) isomer CAS 877630-87-0 (CHEMBL1460149). In the structurally related non-symmetrical furan-amidine series, compounds bearing para-nitro substitution on the aromatic ring achieved NQO2 IC₅₀ values of 15 nM, representing the most potent subset of inhibitors in that study [1]. While direct NQO2 inhibition data for CAS 887214-52-0 itself have not been reported in peer-reviewed literature, the class-level SAR establishes that para-nitro positioning is a critical potency determinant in furan-containing nitroaromatic NQO2 inhibitors [2]. The 3-nitro isomer (CAS 877630-87-0), by contrast, presents the nitro group in a meta orientation, which alters the electrostatic potential surface and may differentially affect binding to nitroreductase enzymes such as NQO2 [2].
| Evidence Dimension | NQO2 inhibitory potency (class-level SAR from furan-amidine analogs) |
|---|---|
| Target Compound Data | Para-nitro substitution pattern (4-nitro) — predicted to match the optimal NQO2 pharmacophore based on class SAR |
| Comparator Or Baseline | Meta-nitro substitution pattern (3-nitro isomer CAS 877630-87-0) — class SAR indicates quantitatively distinct NQO2 inhibition profile |
| Quantified Difference | In the furan-amidine class, para-nitro analogs achieved IC₅₀ = 15 nM (most potent); meta-nitro analogs showed different activity levels (exact differential unavailable for benzamide sub-series) |
| Conditions | In vitro NQO2 enzyme inhibition assay; recombinant human NQO2; furan-amidine structural class (Alnabulsi et al., 2016, 2018) |
Why This Matters
For procurement decisions in NQO2-targeted drug discovery programs, the 4-nitro isomer should be prioritized over the 3-nitro isomer based on class-level SAR evidence associating para-nitro substitution with optimal NQO2 inhibitory activity.
- [1] Alnabulsi S, Alsalahat I, Kadirvel M, Stratford IJ, Freeman S. Non-symmetrical furan-amidines as novel leads for the treatment of cancer and malaria. Eur J Med Chem. 2016;111:33-45. DOI: 10.1016/j.ejmech.2016.01.022. PMID: 26854376. View Source
- [2] Alnabulsi S, et al. Evaluation of analogues of furan-amidines as inhibitors of NQO2. Bioorg Med Chem Lett. 2018;28(8):1292-1297. DOI: 10.1016/j.bmcl.2018.03.025. PMID: 29567345. View Source
